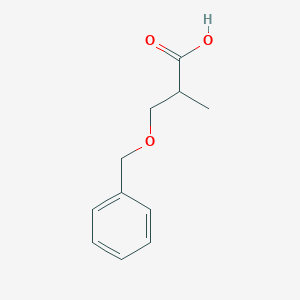

3-(Benzyloxy)-2-methylpropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-phenylmethoxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-9(11(12)13)7-14-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRXXYKBFWWHJGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COCC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Benzyloxy 2 Methylpropanoic Acid and Its Enantiomers

Development of Racemic Synthetic Routes

Racemic 3-(benzyloxy)-2-methylpropanoic acid serves as a fundamental precursor which can be used as a mixture or subjected to resolution to isolate the individual enantiomers. The development of racemic routes focuses on efficiency, scalability, and cost-effectiveness.

A common and conventional strategy for the racemic synthesis of this compound involves a two-step sequence: a Michael addition followed by hydrolysis. This approach builds the carbon skeleton and introduces the required functional groups using readily available starting materials.

The first step is a conjugate addition, specifically an oxa-Michael reaction, where benzyl (B1604629) alcohol is added across the double bond of an acrylic ester, such as methyl methacrylate (B99206). This reaction is typically catalyzed by a base or an acid. The base deprotonates the benzyl alcohol to form a more nucleophilic benzyl oxide anion, which then attacks the β-carbon of the methacrylate ester. The resulting enolate is then protonated to yield the intermediate ester, methyl 3-(benzyloxy)-2-methylpropanoate.

In the second step, this intermediate ester undergoes saponification (hydrolysis under basic conditions), typically using an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction mixture is heated to drive the hydrolysis to completion. Subsequent acidification with a strong acid, such as hydrochloric acid (HCl), protonates the resulting carboxylate salt to afford the final product, racemic this compound. A similar approach has been used in the synthesis of related structures, such as (±)-3-benzoylthio-2-methylpropanoic acid, where thiobenzoic acid is reacted with methacrylic acid. google.com

A hypothetical reaction scheme is presented below: Step 1: Oxa-Michael Addition

Benzyl Alcohol + Methyl Methacrylate → Methyl 3-(benzyloxy)-2-methylpropanoate Step 2: Saponification and Acidification

Methyl 3-(benzyloxy)-2-methylpropanoate + NaOH → Sodium 3-(benzyloxy)-2-methylpropanoate

Sodium 3-(benzyloxy)-2-methylpropanoate + HCl → this compound

The efficiency of the racemic synthesis is highly dependent on the optimization of reaction conditions and the selection of appropriate reagents for each step.

For the initial oxa-Michael addition, the choice of catalyst is critical. While strong bases like sodium hydride (NaH) or potassium tert-butoxide can be effective, they can also promote side reactions. Milder basic catalysts, or alternatively Lewis acids, may offer better control and higher yields. Recent studies on oxa-Michael reactions have explored various catalysts, including phosphines and Brønsted bases, to improve reaction efficiency, with outcomes being sensitive to temperature and the nature of the Michael acceptor. rsc.orgchemrxiv.org Reaction temperature is another key parameter; while higher temperatures can increase the reaction rate, they may also lead to undesirable side reactions, such as polymerization of the methacrylate ester. nih.gov

In the hydrolysis step, the concentration of the base, reaction temperature, and reaction time must be carefully controlled. Incomplete hydrolysis will result in a mixture of the desired acid and the starting ester, complicating purification. Conversely, harsh conditions could potentially lead to cleavage of the benzyl ether bond, although this is generally a stable protecting group. The final acidification and extraction process must also be optimized to ensure maximum recovery of the product.

Table 1: Parameters for Optimization in Racemic Synthesis

| Parameter | Step 1: Michael Addition | Step 2: Hydrolysis |

| Catalyst/Reagent | Base (e.g., NaH, K₂CO₃) or Acid (e.g., Lewis Acid) | Strong Base (e.g., NaOH, KOH) |

| Solvent | Aprotic solvent (e.g., THF, DMF) or neat | Aqueous or mixed aqueous/organic |

| Temperature | Controlled to balance rate and side reactions (e.g., 25-80°C) | Typically elevated (e.g., reflux) |

| Reaction Time | Monitored by TLC or GC until starting material is consumed | Sufficient for complete ester cleavage |

| Work-up | Quenching, extraction, and purification | Acidification and extraction |

Enantioselective Synthesis Strategies for Chiral this compound

For applications where a single enantiomer is required, enantioselective synthesis is necessary. These strategies are designed to create the chiral center at the C2 position with a specific stereochemical configuration.

Asymmetric catalysis offers an elegant and atom-economical approach to synthesizing chiral molecules. In principle, an enantioselective synthesis of this compound could be achieved through a catalytic asymmetric Michael addition. This would involve reacting benzyl alcohol with an appropriate acrylate (B77674) substrate in the presence of a chiral catalyst.

This catalyst, which could be a chiral Lewis acid, a chiral Brønsted acid, or an organocatalyst, would create a chiral environment around the reactants. nih.gov This chiral environment would favor the formation of one enantiomer of the product over the other. The field of asymmetric organocatalysis, for instance, has seen significant progress in promoting various Michael reactions with high enantioselectivity. rsc.orgmdpi.com

A hypothetical catalytic cycle would involve:

Activation of the Michael acceptor or the nucleophile by the chiral catalyst.

Face-selective attack of the benzyl alcohol onto the acrylate.

Release of the product and regeneration of the catalyst.

While this represents a highly attractive and direct route, the development of a specific catalytic system with high enantioselectivity for the oxa-Michael addition of benzyl alcohol to a methacrylate substrate to form this particular acid is a specialized challenge.

A well-established and reliable method for controlling stereochemistry is the use of chiral auxiliaries. A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net

A successful enantioselective synthesis of analogous compounds, such as (2S)-2-benzyloxymethyl-3-(aryl)propionic acids, has been achieved using an Evans-type chiral auxiliary. nih.gov In this approach, a propanoic acid derivative is first coupled to a chiral oxazolidinone, for example, (4R)-4-benzyl-2-oxazolidinone. The resulting N-acyloxazolidinone is then treated with a strong base, such as lithium diisopropylamide (LDA), to form a specific enolate. The bulky chiral auxiliary blocks one face of the enolate, forcing an incoming electrophile to attack from the opposite, less sterically hindered face.

In the synthesis of the 3-(benzyloxy) moiety, the electrophile used is a benzyloxymethyl halide, such as benzyloxymethyl chloride (BOMCl). The stereoselective alkylation of the enolate with BOMCl establishes the desired chiral center. The final step involves the hydrolytic removal of the chiral auxiliary, which can often be recovered and reused, to yield the enantiomerically enriched this compound. nih.gov

Research in this area has shown that the choice of auxiliary is crucial. For instance, an attempt to use (S,S)-(+)-pseudoephedrine as the chiral auxiliary for a similar alkylation resulted in low conversion and a mixture of products, leading to its abandonment in favor of the oxazolidinone approach. nih.gov

Table 2: Reagents for Chiral Auxiliary-Mediated Synthesis of (2S)-3-(Benzyloxy)-2-methylpropanoic Acid Analogues nih.gov

| Step | Reagents and Conditions | Purpose |

| 1. Auxiliary Attachment | Propionyl chloride, (4R)-4-benzyl-2-oxazolidinone, Base | Form N-acyloxazolidinone substrate |

| 2. Enolate Formation | N-acyloxazolidinone, TiCl₄, Diisopropylethylamine (DIEA) | Generate a specific, chelated enolate |

| 3. Alkylation | Benzyloxymethyl chloride (BOMCl) | Introduce the benzyloxymethyl group stereoselectively |

| 4. Auxiliary Removal | LiOH, H₂O₂ | Hydrolyze the auxiliary to yield the chiral acid |

Diastereoselective synthesis is a strategy where one or more existing chiral centers in a molecule influence the creation of a new chiral center. The chiral auxiliary-mediated synthesis described previously is a prime example of a diastereoselective approach.

The key to the diastereoselectivity in the Evans-type auxiliary method is the formation of a rigid, chelated transition state. nih.gov When the N-acyloxazolidinone substrate is treated with a Lewis acid like titanium tetrachloride (TiCl₄) and a base, a titanium enolate is formed. The titanium atom coordinates to both the carbonyl oxygen of the acyloxazolidinone and the oxygen of the enolate. This coordination, combined with the steric bulk of the benzyl group on the oxazolidinone ring, effectively locks the conformation of the enolate.

This rigid structure exposes one face of the enolate to attack while shielding the other. The incoming electrophile (benzyloxymethyl chloride) can therefore only approach from the less hindered direction, leading to the formation of a single diastereomer of the alkylated product with high selectivity. This diastereoselective alkylation is a powerful and predictable method for setting the absolute stereochemistry at the C2 position of the propanoic acid backbone.

Biocatalytic and Enzymatic Resolution Techniques

Biocatalytic methods, particularly enzymatic kinetic resolution, offer a powerful and green alternative for the separation of enantiomers from a racemic mixture of this compound or its derivatives. This technique relies on the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted.

Lipases (triacylglycerol ester hydrolases, EC 3.1.1.3) are widely utilized in biocatalysis due to their broad substrate scope, high enantioselectivity, and stability in organic solvents. mdpi.com The kinetic resolution of racemic carboxylic acids is often achieved through the enantioselective hydrolysis of their corresponding esters or via transesterification reactions. mdpi.comnih.gov

In the context of this compound, a typical enzymatic resolution strategy would involve the esterification of the racemic acid, followed by selective hydrolysis of one of the enantiomeric esters. For instance, a racemic methyl or ethyl ester of this compound could be subjected to hydrolysis by a lipase. The enzyme would selectively hydrolyze one enantiomer (e.g., the (R)-ester) to the corresponding (R)-carboxylic acid, leaving the other enantiomer (the (S)-ester) unreacted. The resulting mixture of the carboxylic acid and the unreacted ester can then be separated by conventional chemical methods.

The choice of enzyme is critical for the success of the resolution. Lipases from various microbial sources, such as Candida antarctica, Pseudomonas fluorescens, and Aspergillus niger, have demonstrated high enantioselectivity in the resolution of structurally similar 2-substituted carboxylic acids. nih.govnih.gov The reaction conditions, including the choice of solvent, temperature, and pH, also play a crucial role in optimizing the enantioselectivity and reaction rate.

The following table summarizes the application of lipases in the resolution of related carboxylic acids, suggesting their potential applicability to this compound.

| Enzyme Source | Substrate Type | Reaction Type | Key Findings |

| Aspergillus niger lipase | 2-Phenoxypropanoic acids | Transesterification | High enantioselectivity and reasonable reaction rates. nih.gov |

| Pseudomonas sp. lipase | 2-Phenylpropanoic acid, 2-phenylbutanoic acid | Transesterification | Successful resolution of these 2-substituted carboxylic acids. nih.gov |

| Lipase from Candida rugosa | Racemic 1-(isopropylamine)-3-phenoxy-2-propanol | Transesterification | Effective kinetic resolution of a building block for β-blockers. mdpi.com |

| Lipase from Pseudomonas fluorescens | Racemic 3-hydroxy-3-phenylpropanonitrile | Transesterification | Successful kinetic resolution of a key intermediate for fluoxetine (B1211875) synthesis. nih.gov |

It is important to note that while enzymatic kinetic resolution is a powerful technique, it is inherently limited to a maximum theoretical yield of 50% for a single enantiomer from a racemic mixture. nih.gov

Protecting Group Strategies for the Benzyloxy Moiety and Carboxylic Acid Functionality

In the multi-step synthesis of complex molecules like this compound, the use of protecting groups is essential to temporarily mask reactive functional groups and prevent unwanted side reactions. jocpr.comneliti.com The selection of appropriate protecting groups for the benzyloxy and carboxylic acid functionalities is crucial and should be guided by their stability under various reaction conditions and the ease of their selective removal. uniurb.it

Protecting the Carboxylic Acid Functionality:

The carboxylic acid group is typically protected as an ester. neliti.comoup.com Common ester protecting groups include methyl, ethyl, benzyl, and tert-butyl esters. oup.com

Benzyl (Bn) esters: These are particularly useful as they can be cleaved under mild conditions by catalytic hydrogenolysis (H₂/Pd-C), which is often compatible with many other functional groups. oup.comcreative-peptides.com This method avoids the use of harsh acidic or basic conditions.

tert-Butyl (tBu) esters: These are stable to a wide range of nucleophilic and basic conditions but can be readily removed with acids, such as trifluoroacetic acid (TFA). creative-peptides.com

Methyl and Ethyl esters: These are common protecting groups but their removal typically requires basic hydrolysis (saponification), which might not be compatible with other sensitive functional groups in the molecule.

Protecting the Benzyloxy Moiety:

The benzyloxy group is an ether linkage and is generally stable to many reaction conditions. However, in certain synthetic routes, its temporary protection might be necessary. More commonly, the benzyl group itself acts as a protecting group for a hydroxyl function. In the context of this compound, the benzyl group on the oxygen at the 3-position is generally stable. Its removal, if required, is typically achieved by catalytic hydrogenolysis, the same method used for deprotecting benzyl esters. oup.com

Orthogonal Protecting Group Strategy:

A key concept in complex synthesis is the use of orthogonal protecting groups. neliti.combiosynth.com Orthogonal protecting groups can be removed under distinct conditions without affecting each other. uniurb.it For instance, one could protect the carboxylic acid as a tert-butyl ester and have the benzyloxy group present. The tert-butyl ester can be removed with acid, leaving the benzyloxy group intact. Conversely, the benzyloxy group could be removed by hydrogenolysis without affecting the tert-butyl ester. This orthogonal strategy allows for the selective manipulation of different parts of the molecule.

The following table outlines common protecting groups for carboxylic acids and their typical deprotection methods.

| Protecting Group | Structure | Deprotection Conditions |

| Benzyl (Bn) ester | -COOBn | H₂, Pd/C (Hydrogenolysis) oup.comcreative-peptides.com |

| tert-Butyl (tBu) ester | -COOtBu | Trifluoroacetic Acid (TFA) creative-peptides.com |

| Methyl (Me) ester | -COOMe | Base (e.g., NaOH, LiOH) |

| Ethyl (Et) ester | -COOEt | Base (e.g., NaOH, LiOH) |

Chemoenzymatic Synthesis of Optically Active this compound

Chemoenzymatic synthesis combines the advantages of highly selective enzymatic reactions with the versatility of traditional chemical transformations to create efficient and sustainable synthetic routes. nih.gov This approach is particularly valuable for the synthesis of chiral molecules like the enantiomers of this compound.

A potential chemoenzymatic route to optically active 2-methylalkanoic acids, a class of compounds to which this compound belongs, involves the use of engineered enzymes for asymmetric transformations. For example, a chemoenzymatic cascade has been developed for the synthesis of optically pure short-chain 2-methylalkanoic acids using engineered variants of arylmalonate decarboxylase (AMDase). nih.gov

This process starts with a prochiral disubstituted malonic acid derivative, which is then subjected to an enzymatic asymmetric decarboxylation. The engineered AMDase selectively removes one of the carboxyl groups, creating a chiral center with high enantioselectivity. nih.gov The resulting unsaturated carboxylic acid can then be subjected to a chemical reduction step to yield the final saturated, optically active 2-methylalkanoic acid. nih.gov

While a specific chemoenzymatic synthesis for this compound is not detailed in the provided search results, the principles of the aforementioned cascade can be conceptually applied. A hypothetical chemoenzymatic synthesis could involve the following steps:

Chemical Synthesis: Preparation of a suitable prochiral precursor, such as 2-(benzyloxymethyl)-2-methylmalonic acid.

Enzymatic Decarboxylation: Use of an engineered decarboxylase to stereoselectively remove one of the carboxyl groups, yielding optically active 3-(benzyloxy)-2-methylpropenoic acid.

Chemical Reduction: A subsequent chemical reduction of the carbon-carbon double bond to afford the desired enantiomer of this compound.

This chemoenzymatic approach offers a powerful strategy for accessing enantiomerically pure 2-methylalkanoic acids, potentially providing a more efficient and sustainable alternative to classical resolution methods. nih.govresearchgate.net

Advanced Synthetic Transformations and Derivatization of 3 Benzyloxy 2 Methylpropanoic Acid

Transformations Involving the Carboxylic Acid Functional Group

The carboxylic acid moiety is a primary site for synthetic modification, allowing for the formation of numerous derivatives through well-established chemical reactions.

The carboxylic acid group of 3-(benzyloxy)-2-methylpropanoic acid can be readily converted into esters and amides, which are crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Esterification is commonly achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.ukathabascau.ca The reaction is reversible and is often driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. athabascau.ca For example, the reaction of this compound with methanol (B129727) or ethanol (B145695) would yield the corresponding methyl or ethyl esters. The rate and yield of such reactions can be influenced by factors like the molar ratio of reactants, the amount of catalyst, and the reaction temperature. ceon.rs

Amidation involves the coupling of the carboxylic acid with a primary or secondary amine to form an amide bond. Direct condensation of carboxylic acids and amines often requires catalysts to proceed efficiently. catalyticamidation.info Boron-based compounds, such as boric acid and various boronic acids, are effective catalysts for this transformation. catalyticamidation.info Additionally, Lewis acid metal complexes, particularly those of Group IV metals like titanium (e.g., TiCl₄), can mediate the direct amidation under specific conditions. nih.gov The reaction generally proceeds by activating the carboxylic acid, which is then susceptible to nucleophilic attack by the amine. nih.gov

The table below summarizes common conditions for these transformations.

Table 1: Representative Conditions for Esterification and Amidation

| Transformation | Reagents | Catalyst | Typical Conditions | Product Class |

|---|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol) | Conc. H₂SO₄ or HCl (gas) | Heat, removal of water | Ester |

The carboxylic acid functional group can be reduced to a primary alcohol, yielding (R)-3-(benzyloxy)-2-methylpropan-1-ol. This transformation is a key step in synthesizing various chiral building blocks. A powerful and commonly used reducing agent for this purpose is lithium aluminum hydride (LiAlH₄). chemguide.co.uklibretexts.org The reaction is typically carried out in a dry, aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.ukpolimi.it

The mechanism involves the initial formation of an aldehyde intermediate, which is immediately further reduced to the primary alcohol. libretexts.org Due to the high reactivity of LiAlH₄ towards aldehydes, it is not possible to isolate the aldehyde intermediate in this process. chemguide.co.uk The reaction is completed by a workup step with dilute acid to neutralize the reaction mixture and protonate the resulting alkoxide. chemguide.co.uklibretexts.org

More recently, methods using milder and more selective reagents have been developed. For instance, manganese(I)-catalyzed hydrosilylation using phenylsilane (B129415) (PhSiH₃) has emerged as an effective method for reducing carboxylic acids to alcohols under milder conditions. nih.gov

Table 2: Reagents for the Reduction of Carboxylic Acids

| Reagent | Solvent | Conditions | Product |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | Anhydrous, Room Temp. then Acid Workup | Primary Alcohol |

Stereocontrolled Reactions of this compound Derivatives

The presence of a chiral center at the C-2 position of this compound makes it a valuable chiral precursor for asymmetric synthesis. The stereochemistry of this center can be used to control the formation of new stereocenters in subsequent reactions.

Derivatives of this compound can be employed in stereocontrolled reactions where the existing stereocenter directs the approach of reagents, leading to the preferential formation of one diastereomer over another. For example, the reduction of a ketone or the addition of a nucleophile to an aldehyde derived from this acid can exhibit diastereoselectivity.

Furthermore, optically pure enantiomers of this compound and its derivatives are crucial in the synthesis of pharmaceuticals where specific stereoisomers are required for biological activity. For instance, derivatives of the related compound, (±)-3-benzoylthio-2-methyl-propanoic acid, are resolved into their separate enantiomers for use in synthesizing optically active drugs. google.com The ability to perform reactions on derivatives of this compound without racemization is critical for maintaining optical purity throughout a synthetic sequence. rsc.org The development of modular and stereocontrolled strategies using such scaffolds facilitates the discovery of new small molecules with potential medicinal value. rsc.org

Synthesis and Exploration of Structural Analogues and Homologues

The structural framework of this compound offers numerous opportunities for modification to explore structure-activity relationships (SAR) and develop new chemical entities with tailored properties. The synthesis of structural analogues and homologues involves systematic alterations to the core molecule, including modifications to the benzyloxy group, the methyl substituent at the C2 position, and the length of the propanoic acid chain.

Analogues with Modified Benzyloxy Groups:

The aromatic ring of the benzyl (B1604629) group is a prime target for substitution, allowing for the introduction of various functional groups to probe electronic and steric effects. For instance, analogues with electron-donating or electron-withdrawing substituents on the phenyl ring can be synthesized. The general approach to these compounds often starts with the corresponding substituted benzyl alcohol, which is then used to alkylate a suitable 3-hydroxy-2-methylpropanoate ester.

An example of a closely related analogue is 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, a more complex derivative of salicylic (B10762653) acid. Its synthesis involves the reaction of salicylic acid with 3-(chloromethyl)benzoyl chloride in acetone (B3395972) with pyridine (B92270) as a catalyst, facilitated by microwave irradiation nih.gov. While not a direct analogue, this synthesis highlights methods for creating complex structures with modified benzyl-like moieties.

Another class of analogues involves the replacement of the benzyloxy group with other functionalities. For example, (-)-3-benzoylthio-2-methyl-propanoic acid, where the ether oxygen is replaced by a thioester linkage, has been synthesized. This compound is an intermediate in the preparation of angiotensin-converting enzyme (ACE) inhibitors. Its synthesis starts from the reaction of thiobenzoic acid with methacrylic acid google.com.

Analogues with Modified C2-Substituents:

Varying the alkyl group at the 2-position allows for the investigation of steric hindrance around the carboxylic acid functionality. The synthesis of these analogues can be achieved by employing appropriately substituted starting materials. For example, the synthesis of 3-amino-5-benzyloxy-2-ethyl-pentanoic acid ethyl ester, a derivative of a homologue with a C2-ethyl group, has been reported. This multi-step synthesis involves the reductive amination of 5-benzyloxy-3-oxo-2-ethyl-pentanoic acid ethyl ester using ammonium (B1175870) acetate (B1210297) and sodium cyanoborohydride prepchem.com.

Homologues of this compound:

Homologation, the extension or shortening of the carbon chain, provides another avenue for structural diversification. For instance, (S)-5-(4-benzyloxy-phenyl)-pentanoic acid derivatives represent homologues with a longer carbon backbone and a substitution on the phenyl ring. The synthesis of these complex molecules often requires multi-step sequences involving asymmetric synthesis techniques to control stereochemistry ontosight.ai. A simpler homologue, 5-(benzyloxy)pentanoic acid, can be synthesized from 5-benzyloxy-1-pentanol (B42146) through oxidation chemicalbook.com.

Conversely, analogues with a shorter chain, such as (R)-2-benzyloxypropionic acid, which lacks the methyl group at the C2 position, have also been synthesized. One synthetic route involves the benzylation of (R)-methyl lactate (B86563) followed by hydrolysis of the resulting ester google.com.

The following interactive table summarizes some of the synthesized structural analogues and homologues:

| Compound Name | Structural Modification | Key Synthetic Precursors |

| (-)-3-Benzoylthio-2-methyl-propanoic acid | Replacement of benzyloxy with benzoylthio | Thiobenzoic acid, Methacrylic acid |

| 3-Amino-5-benzyloxy-2-ethyl-pentanoic acid ethyl ester | Homologue with C2-ethyl group and amino functionalization | 5-Benzyloxy-3-oxo-2-ethyl-pentanoic acid ethyl ester |

| (S)-5-(4-Benzyloxy-phenyl)-pentanoic acid derivatives | Homologue with phenyl substitution | Requires multi-step asymmetric synthesis |

| 5-(Benzyloxy)pentanoic acid | Homologue with a pentanoic acid chain | 5-Benzyloxy-1-pentanol |

| (R)-2-Benzyloxypropionic acid | Analogue lacking the C2-methyl group | (R)-Methyl lactate, Benzyl halide |

Applications of 3 Benzyloxy 2 Methylpropanoic Acid As a Key Building Block in Complex Molecule Synthesis

Role as a Chiral Precursor in Asymmetric Synthesis

The primary application of enantiomerically pure 3-(Benzyloxy)-2-methylpropanoic acid is as a chiral precursor. In asymmetric synthesis, a chiral precursor is a starting material that imparts its own stereochemistry to a new, larger molecule, influencing the spatial arrangement of its atoms. The stereocenter at the C-2 position of this compound is robust and can be transferred through multiple synthetic steps.

A common strategy involves temporarily attaching a "chiral auxiliary" to an achiral substrate to direct a reaction stereoselectively. numberanalytics.com However, an alternative and often more efficient approach is to use a chiral building block like (S)- or (R)-3-(Benzyloxy)-2-methylpropanoic acid, where the chirality is already embedded in the carbon skeleton. This approach is fundamental to a synthetic strategy known as the "chiral pool," which utilizes readily available, enantiopure natural products or their derivatives as starting materials.

For instance, in methodologies analogous to the synthesis of complex chiral acids, this compound can be activated (e.g., as an acid chloride or by coupling to an oxazolidinone auxiliary) and then subjected to reactions such as alkylation. The existing stereocenter directs the approach of incoming reagents, leading to the formation of new stereocenters with a high degree of control. This pre-existing chirality is essential for building up the core of complex molecules where multiple, well-defined stereocenters are required. nih.gov

Intermediate in Total Synthesis of Natural Products

The structural motifs present in this compound are found within numerous biologically active natural products. Consequently, it has been identified as a key intermediate in the total synthesis of such compounds. The total synthesis of complex molecules is a rigorous process that validates a proposed chemical structure and provides a route to produce the substance and its analogs for further study.

A notable example is its use in the synthesis of the marine natural product (-)-spongidepsin . nih.govacs.org Spongidepsin (B1249252) is a 13-membered cyclodepsipeptide that has demonstrated potent antitumor and antiproliferative properties. nih.govacs.org The total synthesis of such a molecule requires the careful and controlled assembly of smaller, stereochemically defined fragments. In one of the reported synthetic routes to (-)-spongidepsin, a C1-C5 fragment was synthesized starting from the commercially available Roche ester, a compound structurally related to this compound, highlighting the utility of such β-hydroxy acid derivatives in building key segments of complex natural products. acs.orgacs.org The benzyl (B1604629) ether serves as a stable protecting group for the hydroxyl function throughout several reaction steps, which can be cleanly removed in the final stages of the synthesis.

| Natural Product | Class | Reported Activity | Role of this compound Moiety |

| (-)-Spongidepsin | Cyclodepsipeptide | Antitumor, Antiproliferative nih.govacs.org | Serves as a precursor to a key C1-C5 fragment of the macrocyclic core. acs.orgacs.org |

Utility in the Construction of Biologically Relevant Small Molecules (non-clinical focus)

Beyond the total synthesis of large natural products, this compound is instrumental in constructing a range of smaller, biologically relevant molecules. Its defined stereochemistry and functional handles are ideal for creating libraries of compounds for screening and for building specialized molecular tools.

Non-natural amino acids are crucial components in medicinal chemistry, used to enhance the properties of peptide-based drugs, such as their stability, potency, and selectivity. epa.gov The structure of this compound makes it an excellent starting point for synthesizing β-methylated and β-hydroxylated amino acid derivatives, which are not part of the 20 common proteinogenic amino acids.

The synthesis of unique amino acid units found in complex peptides like dolastatin 10, such as dolaisoleucine (Dil) and dolaproine (Dap), often involves multi-step sequences starting from chiral building blocks. nih.gov While direct synthesis from this compound is not explicitly detailed in all published routes, its structure represents a logical synthon for the core of such amino acids. The carboxylic acid can be converted to an amine or coupled with an amine source, while the α-methyl and β-benzyloxy groups provide the necessary stereochemistry and functionality that characterize these complex residues.

Macrocycles, which are large cyclic molecules, are a significant class of therapeutic agents and natural products. nih.gov The synthesis of these structures is challenging and often relies on the pre-organization of a linear precursor to facilitate the final ring-closing step.

As demonstrated in the synthesis of the 13-membered macrocycle (-)-spongidepsin, fragments derived from β-hydroxy acids are crucial. acs.org The linear precursor to spongidepsin is assembled from several smaller chiral pieces. A fragment derived from a 3-hydroxy-2-methylpropanoic acid derivative forms a part of the carbon backbone. This fragment is first synthesized and then coupled with other components, such as amino acids, before the final macrocyclization is performed, typically through macrolactamization (amide bond formation) or macrolactonization (ester bond formation). The defined stereochemistry of the building block is critical for ensuring the final macrocycle adopts the correct three-dimensional shape required for its biological activity.

Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic molecules designed to hijack the cell's natural protein disposal system to destroy specific disease-causing proteins. nih.gov A PROTAC consists of two active "warhead" ligands—one that binds to the target protein and one that binds to an E3 ubiquitin ligase—connected by a chemical "linker."

The linker is not merely a spacer but plays a critical role in the PROTAC's efficacy, influencing the formation and stability of the key ternary complex (Target Protein-PROTAC-E3 Ligase). nih.gov Linker design has evolved from simple polyethylene (B3416737) glycol (PEG) or alkyl chains to more rigid, defined, and functionalized structures. Chiral building blocks are increasingly being integrated into linkers to impart conformational rigidity and provide specific spatial orientations.

This compound is a suitable candidate for incorporation into such modular linker designs. Its carboxylic acid can be used to form an amide bond with an amine-functionalized warhead or E3 ligase ligand. The protected hydroxyl group can be deprotected and used as an attachment point for the other end of the molecule. The stereocenter and the methyl group can provide conformational constraint, reducing the linker's flexibility, which can be advantageous for optimizing ternary complex formation.

Participation in Stereoselective Carbon-Carbon Bond Forming Reactions

One of the most powerful applications of this compound is in stereoselective carbon-carbon bond forming reactions, particularly through the formation of chiral enolates. numberanalytics.com The general principle involves converting the carboxylic acid into a derivative that can be deprotonated to form an enolate, which then reacts with an electrophile (such as an alkyl halide).

A common and effective method is to couple the acid with a chiral oxazolidinone auxiliary, a strategy popularized by David Evans. The resulting N-acyl oxazolidinone can be deprotonated with a strong base like lithium diisopropylamide (LDA) to form a titanium or boron enolate. The bulky chiral auxiliary shields one face of the enolate, forcing the electrophile to attack from the opposite, less hindered face. This process allows for the highly diastereoselective formation of a new carbon-carbon bond at the α-position. nih.gov

After the reaction, the auxiliary can be cleaved, yielding an α-substituted chiral carboxylic acid derivative with excellent enantiomeric purity. This methodology provides a reliable route to construct challenging quaternary carbon centers and is a cornerstone of asymmetric synthesis. numberanalytics.com

Mechanistic Studies and Reaction Pathway Investigations Involving 3 Benzyloxy 2 Methylpropanoic Acid

Elucidation of Reaction Mechanisms in Novel Synthetic Pathways

The synthesis of 3-(Benzyloxy)-2-methylpropanoic acid and its precursors often involves well-established yet elegantly applied reaction mechanisms. One common pathway to its chiral form, (R)-2-(benzyloxy)propionic acid, begins with a chiral precursor such as R-methyl lactate (B86563). google.com This synthesis involves two key mechanistic steps: a Williamson ether synthesis followed by ester hydrolysis.

The first step is the benzylation of the hydroxyl group of R-methyl lactate. This reaction proceeds via a Williamson ether synthesis, which is a classic S(_N)2 mechanism. A strong base, such as sodium tert-amylate, is used to deprotonate the hydroxyl group of the lactate, forming a reactive alkoxide. google.com This alkoxide then acts as a nucleophile, attacking the electrophilic methylene (B1212753) carbon of a benzyl (B1604629) halide (e.g., benzyl bromide). The reaction proceeds in a single, concerted step where the nucleophile attacks as the leaving group (halide) departs, resulting in an inversion of configuration at the electrophilic carbon, though the stereocenter on the lactate molecule remains unaffected.

The second key step is the hydrolysis of the resulting methyl ester, (R)-2-(benzyloxy)methyl propionate (B1217596), to yield the final carboxylic acid. This transformation is typically achieved through saponification, a base-catalyzed hydrolysis. google.com The mechanism involves the nucleophilic acyl substitution. A hydroxide (B78521) ion (from a base like NaOH) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, reforming the carbonyl double bond and expelling the methoxide (B1231860) ion as the leaving group. A final acid-base reaction between the newly formed carboxylic acid and the methoxide ion, followed by an acidic workup to protonate the carboxylate, yields the final this compound. google.com

Kinetic and Thermodynamic Studies of Transformations

While specific kinetic and thermodynamic data for transformations involving this compound are not extensively published, the fundamental reactions in its synthesis (esterification and hydrolysis) have been studied in analogous systems. These studies provide insight into the energetic and rate-determining aspects of the transformations.

For instance, kinetic studies of the esterification of carboxylic acids reveal that the reaction is often first-order with respect to the carboxylic acid. researchgate.net Thermodynamic analysis of similar esterification reactions, such as between 1-methoxy-2-propanol (B31579) and acetic acid, shows the reaction is exothermic, as indicated by a negative standard enthalpy of reaction. mdpi.com These findings suggest that the esterification of 3-hydroxy-2-methylpropanoic acid (a precursor) would likely also be an exothermic process favored at lower temperatures from an equilibrium standpoint, though higher temperatures are needed to achieve a practical reaction rate.

The table below presents thermodynamic and kinetic parameters for analogous esterification reactions, which can be considered representative of the types of transformations involved in the synthesis of precursors to this compound.

| Parameter | Reaction | Value | Source |

| Activation Energy (Forward) | Benzoic Acid + 1-Butanol | 58.40 kJ·mol⁻¹ | researchgate.net |

| Activation Energy (Reverse) | Benzoic Acid + 1-Butanol | 57.70 kJ·mol⁻¹ | researchgate.net |

| Reaction Enthalpy (ΔH°) | Benzoic Acid + 1-Butanol | 622 J·mol⁻¹ | researchgate.net |

| Standard Enthalpy (ΔrH°) | 1-Methoxy-2-propanol + Acetic Acid | -11.97 kJ·mol⁻¹ | mdpi.com |

| Apparent Activation Energy | 1-Methoxy-2-propanol + Acetic Acid | 62.0 kJ·mol⁻¹ | mdpi.com |

This data is for analogous systems and serves to illustrate the typical energetic profiles of the relevant reaction types.

Furthermore, the thermodynamic properties of other complex propanoic acid derivatives, such as the enthalpy of formation and sublimation, have been experimentally determined, highlighting the type of characterization necessary for a complete energetic understanding of these molecules. lpnu.ua

Understanding Reactivity Profiles and Selectivity Patterns

The reactivity of this compound is governed by its three primary functional components: the carboxylic acid, the benzyl ether, and the C-H bond at the alpha-position (C2).

Carboxylic Acid Group: This group is the most reactive site for many transformations. It readily undergoes deprotonation to form a carboxylate salt. More importantly, it can be converted into more reactive derivatives such as esters (via Fischer esterification), acid chlorides (using reagents like thionyl chloride), or amides (via coupling reactions). This reactivity is fundamental to its use as a building block in peptide synthesis or other elongation reactions.

Benzyl Ether Group: The benzyloxy group serves as a robust protecting group for the hydroxyl functionality. Its key reactivity pattern is its selective cleavage under specific conditions. The most common method for debenzylation is catalytic hydrogenolysis (e.g., using H(_2) gas and a palladium catalyst). This reaction is highly selective, as it cleaves the benzylic C-O bond while typically leaving other functional groups, such as esters or amides, intact. This selective deprotection is a cornerstone of its utility in multi-step synthesis. The benzyl group can also be cleaved under certain reductive conditions, for example, using sodium borohydride, which can also reduce the carboxylic acid. biosynth.com

Alpha-Proton (at C2): The proton on the carbon bearing the methyl and carboxyl groups is acidic and can be removed by a strong base to form an enolate. The formation of this enolate is central to the stereoselective alkylation reactions discussed previously. nih.gov The selectivity of enolate formation and its subsequent reaction are critical for controlling the stereochemical outcome at the C2 position. The presence of the adjacent benzyloxymethyl group can influence the steric environment of the enolate, further guiding the approach of electrophiles.

This combination of reactive sites allows for a high degree of control and selectivity in synthetic planning, enabling chemists to modify one part of the molecule while leaving others untouched.

Advanced Analytical and Spectroscopic Methodologies for Research on 3 Benzyloxy 2 Methylpropanoic Acid

Chromatographic Techniques for Enantiomeric and Diastereomeric Purity Assessment

The assessment of enantiomeric and diastereomeric purity is critical in the synthesis and application of chiral compounds like 3-(Benzyloxy)-2-methylpropanoic acid. High-Performance Liquid Chromatography (HPLC) is the foremost technique for this purpose, employing a chiral environment to distinguish between stereoisomers. nih.govchiralpedia.com

Direct and Indirect Chiral HPLC Methods: The separation of enantiomers can be achieved through two primary HPLC approaches: direct and indirect methods. chiralpedia.com

Direct Methods: This is the most common approach and involves the use of a Chiral Stationary Phase (CSP). mdpi.com CSPs create a chiral environment where the enantiomers of the analyte form transient, diastereomeric complexes with differing stabilities, leading to different retention times. chiralpedia.com For carboxylic acids similar to the target compound, polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD) and Pirkle-type columns (e.g., based on N-(3,5-dinitrobenzoyl)-(R)-(-)-phenylglycine) have proven effective. nih.govresearchgate.net The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier like isopropanol, is optimized to achieve baseline separation. nih.gov

Indirect Methods: This approach involves derivatizing the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. chiralpedia.com These diastereomers possess different physicochemical properties and can be separated on a standard achiral stationary phase (e.g., C18). nih.gov While effective, this method requires the availability of a suitable CDA and adds extra steps to the analytical process.

The enantiomeric excess (% ee), a measure of purity, is calculated from the peak areas of the two enantiomers in the chromatogram.

Table 1: Common Chiral HPLC Strategies for Carboxylic Acid Separation

| Strategy | Description | Key Components | Advantages |

| Direct (CSP) | Analyte enantiomers interact differently with a chiral stationary phase. | Chiral Stationary Phase (e.g., polysaccharide-based, Pirkle-type), Mobile Phase (e.g., Hexane/Isopropanol). | Avoids derivatization, directly measures enantiomeric ratio. |

| Indirect (Derivatization) | Enantiomers are converted to diastereomers using a chiral agent before separation on an achiral column. | Chiral Derivatizing Agent (CDA), Achiral Column (e.g., C18). | Allows use of standard HPLC systems, can enhance detection. |

| Chiral Mobile Phase Additive | A chiral selector is added to the mobile phase to form transient diastereomers with the analyte in-situ. | Chiral Mobile Phase Additive (CMPA), Achiral Column. | Offers flexibility in choosing the chiral selector. |

Spectroscopic Characterization for Structural Elucidation of Synthetic Intermediates and Products (e.g., Nuclear Magnetic Resonance and Mass Spectrometry)

Structural elucidation relies on piecing together data from various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of this compound. By analyzing chemical shifts (δ), coupling constants (J), and signal integrations, the precise connectivity of atoms can be determined. mdpi.com

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) (CH₂) protons, the methine (CH) and methyl (CH₃) protons of the propanoic acid backbone, and the acidic proton of the carboxyl group. docbrown.info The benzylic protons would appear as a singlet, while the C2-proton would be a multiplet coupled to the C3-protons and the methyl protons.

¹³C NMR: The carbon spectrum will show unique resonances for the carbonyl carbon, the aromatic carbons, the benzylic carbon, and the aliphatic carbons of the propanoic acid chain. docbrown.info The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) | Rationale |

| Carboxylic Acid (COOH) | 10.0 - 12.0 | 175 - 180 | Deshielded acidic proton and carbonyl carbon. |

| Phenyl (C₆H₅) | 7.2 - 7.4 | 127 - 138 | Aromatic region. |

| Benzylic (PhCH₂) | ~4.5 | ~73 | Methylene group adjacent to oxygen and phenyl ring. |

| Methine (C2-H) | 2.7 - 2.9 | 40 - 45 | Alpha-carbon to the carbonyl group. |

| Methylene (C3-H₂) | 3.6 - 3.8 | ~70 | Methylene group adjacent to ether oxygen. |

| Methyl (CH₃) | 1.1 - 1.3 | 15 - 20 | Aliphatic methyl group. |

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule. The fragmentation pattern serves as a molecular fingerprint. For this compound, characteristic fragmentation would involve cleavage of the benzyl-oxygen bond, C-C bond cleavages within the propanoic acid chain, and losses of small neutral molecules. libretexts.orgmiamioh.edu

Key expected fragments include:

Molecular Ion Peak [M]⁺: Represents the intact molecule.

Tropylium Ion (m/z 91): A very common and stable fragment resulting from the cleavage of the benzylic C-O bond, corresponding to [C₇H₇]⁺.

Loss of COOH (M-45): A characteristic fragmentation of carboxylic acids. libretexts.org

Loss of the Benzyl Group (M-91): Cleavage of the ether bond.

Advanced Chiroptical Methods for Absolute Configuration Determination

While chromatography can determine enantiomeric purity, it does not reveal the absolute configuration (i.e., whether the stereocenter is R or S). Advanced chiroptical methods, which measure the differential interaction of chiral molecules with polarized light, are employed for this purpose. nih.gov These experimental techniques are powerful when combined with quantum chemical calculations. mdpi.com

Vibrational Circular Dichroism (VCD): VCD is the extension of infrared (IR) spectroscopy to chiral molecules, measuring the differential absorption of left and right circularly polarized infrared light during vibrational transitions. researchgate.netrsc.org A VCD spectrum provides a rich fingerprint of a molecule's stereochemistry. The absolute configuration is determined by comparing the experimental VCD spectrum with a theoretical spectrum predicted by ab initio or Density Functional Theory (DFT) calculations for a chosen enantiomer (e.g., the R-enantiomer). nih.govuantwerpen.be A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. mdpi.com

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet-visible (UV-Vis) region, corresponding to electronic transitions. nih.govchemistrywithatwist.com The resulting spectrum is characterized by Cotton effects (positive or negative peaks). nih.gov Similar to VCD, the experimental ECD spectrum is compared with the spectrum calculated using time-dependent DFT (TD-DFT) for a known configuration. nih.govresearchgate.net The agreement between the sign and intensity of the experimental and theoretical Cotton effects confirms the absolute configuration. mdpi.com This method is particularly useful when the molecule contains suitable chromophores, such as the phenyl ring in this compound. chemistrywithatwist.com

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-(Benzyloxy)-2-methylpropanoic acid in laboratory settings?

- Methodological Answer :

- Use engineering controls (e.g., fume hoods) to maintain airborne concentrations below exposure limits.

- Wear PPE: chemical-resistant gloves, lab coats, and safety goggles. For respiratory protection, use NIOSH/CEN-certified respirators (e.g., P95 filters for low exposure, OV/AG/P99 for higher risk) .

- Implement emergency measures: eyewash stations, showers, and protocols for decontaminating clothing/skin. Prohibit eating/drinking in lab areas and enforce strict handwashing .

Q. How can researchers synthesize this compound with high purity?

- Methodological Answer :

- Use benzyl ether protection strategies for the hydroxyl group. Optimize conditions (e.g., THF as solvent, NaOH in ethanol for hydrolysis) to minimize side reactions .

- Monitor reaction progress via TLC or HPLC. Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Confirm structure using - and -NMR to identify benzyloxy protons (δ 4.5–5.0 ppm) and methyl groups (δ 1.2–1.5 ppm) .

- HPLC-MS : Assess purity (>98%) and detect trace impurities (e.g., unreacted intermediates) .

- FT-IR : Verify carbonyl (1700–1720 cm) and ether (1250–1050 cm) functional groups .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Perform DFT calculations (e.g., Gaussian or ORCA) to map electron density and identify reactive sites (e.g., carbonyl carbon).

- Simulate transition states for reactions with nucleophiles (e.g., amines, alkoxides) to predict regioselectivity .

- Validate models with experimental kinetic data (e.g., rate constants measured via UV-Vis spectroscopy) .

Q. What strategies resolve discrepancies in reported physicochemical properties (e.g., solubility, logP) of this compound?

- Methodological Answer :

- Experimental : Use shake-flask methods (buffered solutions at varying pH) to measure water solubility. Determine logP via octanol-water partitioning .

- Computational : Compare predicted values (e.g., XLogP3, ACD/Labs) with experimental data. Adjust parameters using QSPR models for benzyloxy derivatives .

- Thermal Analysis : DSC/TGA to assess degradation temperature and polymorphic stability .

Q. How can researchers design derivatives of this compound for enzyme inhibition studies?

- Methodological Answer :

- Structural Modification : Introduce substituents (e.g., halogens, nitro groups) at the benzyl or methyl positions to modulate steric/electronic effects .

- Docking Studies : Use AutoDock or Schrödinger to predict binding affinities with target enzymes (e.g., proteases, kinases). Prioritize derivatives with low binding energies .

- In Vitro Assays : Test inhibition potency via fluorescence-based assays (e.g., IC determination) and validate with kinetic studies (Lineweaver-Burk plots) .

Q. What methods mitigate risks from incomplete toxicological data during in vivo studies of this compound?

- Methodological Answer :

- Preclinical Screening : Conduct Ames tests (bacterial mutagenicity) and micronucleus assays (chromosomal damage) to assess genotoxicity .

- Dose Escalation : Use OECD guidelines for acute toxicity (e.g., fixed-dose procedure in rodents) to establish safe thresholds .

- Metabolite Profiling : Identify major metabolites via LC-MS/MS in hepatocyte incubations to predict detoxification pathways .

Data Analysis & Contradiction Management

Q. How to address inconsistencies in spectral data (e.g., NMR splitting patterns) across synthetic batches?

- Methodological Answer :

- Batch Comparison : Use PCA (Principal Component Analysis) on NMR/LC-MS datasets to identify outliers .

- Isotopic Labeling : Synthesize -labeled analogs to resolve overlapping signals in complex spectra .

- Statistical Validation : Apply Student’s t-test (p < 0.05) to confirm significant differences in impurity profiles .

Q. What thermodynamic models predict solubility behavior of this compound in mixed solvents?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.